Cas no 79-19-6 (aminothiourea)

Aminothiourea, also known as thiosemicarbazide, is a versatile organic compound with the molecular formula CH₅N₃S. It serves as a key intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound features both amino and thiourea functional groups, enabling its use in coordination chemistry as a ligand for metal ions. Its reactivity makes it valuable in the preparation of thiadiazoles and other sulfur-containing derivatives. Aminothiourea is also employed in analytical chemistry for the detection of metal ions due to its selective chelating properties. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic and industrial applications.
aminothiourea structure
aminothiourea structure
商品名:aminothiourea
CAS番号:79-19-6
MF:CH5N3S
メガワット:91.1354978084564
MDL:MFCD00007620
CID:34163
PubChem ID:2723789

aminothiourea 化学的及び物理的性質

名前と識別子

    • Thiosemicarbazide
    • 1-Aminothiourea
    • 1-Amino-2-Thiourea
    • 2-Thiosemicarbazide
    • 3-thio-semicarbazid
    • 2,3,5-Trichlorobenzeneboronic acid
    • 3-Thiosemicarbazide
    • Hydrazinecarbothioamide
    • TSC
    • 2-butyl-2-(2,4-dichlorophenyl)oxirane
    • N-Aminothiourea
    • EPX-125
    • TSZ
    • 氨基硫脲
    • aminothiourea
    • Thiocarbamylhydrazine
    • Semicarbazide, thio-
    • Isothiosemicarbazide
    • Thiocarbamoylhydrazine
    • Semicarbazide, 3-thio-
    • Aminothio-urea
    • RCRA waste number P116
    • Thiocarbamoyl hydrazide
    • Isothiosemicarbazide (VAN)
    • THIOSEMICARBAZINE
    • RCRA waste no. P116
    • CHEMB
    • CS-0008325
    • DTXSID9021346
    • EINECS 201-184-7
    • Thiosemicarbazide, 99%
    • STL194285
    • W-104264
    • C-H5-N3-S
    • Thiosemicarbazide 1-amino-2-thiourea
    • DTXCID301346
    • NCGC00256506-01
    • NCGC00258900-01
    • Thiosemicarbazide, p.a., 98%
    • (aminothioxomethyl)-hydrazine
    • FT-0657078
    • 1-AMINO-2-THIOUREA [HSDB]
    • BDBM50236982
    • 4-(t-Butyl)-2-EthoxyBenzoicAcid
    • aminohydrazinomethane-1-thione
    • NSC31792
    • Thiosemicarbazide, purum, >=98.0% (RT)
    • EN300-33914
    • aminoisothiourea
    • 1-azanylthiourea
    • WLN: ZMYZUS
    • Tox21_302983
    • F1908-0101
    • USAF EK-1275
    • Q16295007
    • AKOS000269047
    • MFCD00007620
    • CAS-79-19-6
    • T0221
    • AI3-16319
    • Thiosemicarbazide, 98%
    • THIOSEMICARBAZIDE [MI]
    • NSC-2213
    • Hidrazinecarbotioamida
    • 79-19-6
    • CCRIS 1416
    • NSC 2213; NSC 31792
    • HSDB 6050
    • H2NNHCSNH2
    • CHEMBL256250
    • NSC-31792
    • (aminothioxomethyl)hydrazine
    • NSC2213
    • thio-semicarbazide
    • CHEBI:49929
    • NSC 2213
    • CH5N3S
    • Thiosemicarbazide, puriss. p.a., 98%
    • NCGC00091884-01
    • AM20100785
    • NCGC00091884-02
    • SY001634
    • UNII-6056O8W6ET
    • Tox21_201348
    • 6056O8W6ET
    • LS-2185
    • HY-Y0032
    • A839613
    • STR00427
    • NS00004203
    • Semicarbazide, thio- (8CI)
    • Carbamothioic acid, hydrazide
    • Hydrazincarbothioamide
    • Hydrazinesulfinamide
    • NSC 31792
    • Thiasemicarbazide
    • A10741
    • 1Amino2thiourea
    • Semicarbazide, 3thio
    • DB-030119
    • 1Aminothiourea
    • Semicarbazide, thio
    • SEMICARBAZIDE,THIO-
    • SEMICARBIZIDE,3-THIO
    • 3thiosemicarbazide
    • N-AMINO THIOUREA
    • NAminothiourea
    • 2Thiosemicarbazide
    • MDL: MFCD00007620
    • インチ: 1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
    • InChIKey: BRWIZMBXBAOCCF-UHFFFAOYSA-N
    • ほほえんだ: S=C(NN)N
    • BRN: 506320

計算された属性

  • せいみつぶんしりょう: 91.02040
  • どういたいしつりょう: 91.02041835 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 2
  • 重原子数: 5
  • 回転可能化学結合数: 0
  • 複雑さ: 42.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積(TPSA): 64.1
  • トポロジー分子極性表面積: 96.2
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): -1.2
  • ぶんしりょう: 91.14
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 白色結晶又は白色結晶粉末
  • 密度みつど: 1.221 (estimate)
  • ゆうかいてん: 180-183 °C (dec.) (lit.)
  • ふってん: 208.6°C at 760 mmHg
  • フラッシュポイント: 80 °C
  • 屈折率: 1.5800 (estimate)
  • PH値: 5-7 (50g/l, H2O, 20℃)
  • ようかいど: 0.11 M
  • すいようせい: 解体
  • あんていせい: Stable. Incompatible with strong oxidizing agents.
  • PSA: 96.16000
  • LogP: 0.48480
  • におい: Odorless
  • かんど: 空気と光に敏感
  • じょうきあつ: 0.0087 mm Hg at 25 °C (est)
  • マーカー: 9361
  • ようかいせい: 水やエタノールに可溶性

aminothiourea セキュリティ情報

  • 記号: GHS06
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H300
  • 警告文: P264,P301+P310
  • 危険物輸送番号:UN 2811 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 28
  • セキュリティの説明: S22-S26-S36/37-S45-S61-S28A
  • 福カードFコード:8-9-23
  • RTECS番号:VT4200000
  • 危険物標識: T+
  • 包装等級:II
  • 危険レベル:6.1
  • リスク用語:R28; R52/53
  • TSCA:Yes
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C(BD153988)
  • 危険レベル:6.1
  • どくせい:LD50 orally in adult Norway rats: 13 mg/kg, Dieke, Proc. Soc. Exp. Biol. Med. 70, 688 (1949)
  • 包装グループ:II

aminothiourea 税関データ

  • 税関コード:29335995
  • 税関データ:

    中国税関コード:

    2930909059

    概要:

    2930909059クロロブチル/チオケトン/シュウ酸メチルアジン/チオピドンなど[ベンゼンスルホンアミド/メチルフロリン/クロロスルホニルオキサミド/脱葉リンを含む]。規制条件:S(輸出入農薬登録証)。付加価値税:17.0%。税金還付率:9.0%.Minimum tariff:6.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    規制条件:

    S輸出入農薬登録証

    要約:

    HS:29309059ヒドラジンメチオニド付加価値税:17.0%税金還付率:9.0%管理条件:S最恵国関税:6.5% General tariff:30.0%

aminothiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33914-5.0g
aminothiourea
79-19-6 95%
5.0g
$29.0 2023-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0221-25g
aminothiourea
79-19-6 98.0%(T)
25g
¥180.0 2022-06-10
TRC
H686500-1g
Thiosemicarbazide
79-19-6
1g
$ 138.00 2023-09-07
Enamine
EN300-33914-0.05g
aminothiourea
79-19-6 95%
0.05g
$19.0 2023-09-03
Enamine
EN300-33914-0.1g
aminothiourea
79-19-6 95%
0.1g
$19.0 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012624-25g
aminothiourea
79-19-6 98.5%
25g
¥36 2024-05-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001634-100g
Aminohydrazinomethane-1-thione
79-19-6 ≥98%
100g
¥43.00 2024-07-09
TRC
H686500-10g
Thiosemicarbazide
79-19-6
10g
$ 187.00 2023-09-07
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB07951-25g
aminothiourea
79-19-6 97%
25g
2185.00 2021-07-09
BAI LING WEI Technology Co., Ltd.
141910-500G
Thiosemicarbazide, 99%
79-19-6 99%
500G
¥ 603 2022-04-25

aminothiourea 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Methanol ;  30 min, rt
リファレンス
An efficient synthesis of novel carbohydrate and thiosemicarbazone hybrid benzimidazole derivatives and their antimicrobial evaluation
Panchal, Shyamali N.; Vekariya, Rajesh H.; Patel, Kinjal D.; Prajapati, Shraddha M.; Rajani, Dhanji P.; et al, Indian Journal of Chemistry, 2016, (5), 604-612

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Hydrazine sulfate Solvents: Water
リファレンス
Thiosemicarbazide
, United States, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cupric acetate Solvents: Ethanol ;  24 h, 80 °C
リファレンス
Fe3O4@Thiosemicarbazide-Cu(II): An efficient magnetically separable catalyst for greener synthesis of 1,2,3-triazoles using click reaction
Zond, Rutuja; Yadav, Archana; Yadav, Reshma; Valekar, Navanath; Pore, Santosh; et al, Journal of Organometallic Chemistry, 2024, 1004,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  1 h, rt
リファレンス
Discovery of macrozones, new antimicrobial thiosemicarbazone-based azithromycin conjugates: design, synthesis and in vitro biological evaluation
Grgicevic, Ivan; Mikulandra, Ivana; Bukvic, Mirjana; Banjanac, Mihailo; Radovanovic, Vedrana; et al, International Journal of Antimicrobial Agents, 2020, 56(5),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrazine sulfate
リファレンス
Synthesis, Bioactivity, and the Anion-Binding Property of 2-Sulfydryl-1,3,4-thiodiazole Derivatives
Shang, Xuefang; Li, Wanli; Wei, Xiaofang; Zhang, Huanle; Fu, Zhiyuan; et al, Heteroatom Chemistry, 2015, 26(2), 142-149

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt → 65 °C; 2 h, 65 °C
リファレンス
Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazones
Jia, Xinxin; Liu, Qi; Wang, Shiyi; Zeng, Binglin; Du, Guohua; et al, Bioorganic & Medicinal Chemistry, 2020, 28(13),

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 - 5 °C; 30 min, rt
リファレンス
Design, synthesis, and biological evaluations of (E)-2-(1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]ethylidene)hydrazinecarbothioamide derivatives as antimicrobial agents
Daraji, Drashti G.; Rajani, Dhanji P.; Jayanthi, Sivaraman; Patel, Hitesh D., Journal of Heterocyclic Chemistry, 2022, 59(1), 178-193

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Ethanol ;  12 h, rt
リファレンス
Potentiating-antibiotic activity and absorption, distribution, metabolism, excretion and toxicity properties (ADMET) analysis of synthetic thiadiazines against multi-drug resistant (MDR) strains
de Araujo, Ana Carolina Justino; Freitas, Priscilla Ramos; Araujo, Isaac Moura; Siqueira, Gustavo Miguel; de Oliveira Borges, Joao Arthur; et al, Fundamental & Clinical Pharmacology, 2024, 38(1), 84-98

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  130 °C
リファレンス
Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity
Nawale, Shital L.; Dhake, Avinash S., Pharma Chemica, 2012, 4(6), 2270-2277

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  30 min, rt
リファレンス
Insight on a new indolinone derivative as an orally bioavailable lead compound against renal cell carcinoma
Fouad, Marwa A.; Zaki, Mayssoune Y.; Lotfy, Raghda A.; Mahmoud, Walaa R., Bioorganic Chemistry, 2021, 112,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) ;  30 min, reflux; 30 min, cooled
リファレンス
In-vitro antibacterial, antifungal activity of some transition metal complexes of thiosemicarbazone Schiff base (HL) derived from N4-(7'-chloroquinolin-4'-ylamino)thiosemicarbazide
Melha, Khlood S. Abou, Journal of Enzyme Inhibition and Medicinal Chemistry, 2008, 23(4), 493-503

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrazine Solvents: Water
リファレンス
Hydrazine derivatives of the carbonic and thiocarbonic acids. III. Preparation of thiosemicarbazide
Scott, Earle S.; Zeller, E. E.; Audrieth, L. F., Journal of Organic Chemistry, 1954, 19, 749-52

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  rt → 130 °C
リファレンス
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents
Chavan, Harshal; Shirodkar, Prutha; Mogal, Rajendra; Amrutkar, Sunil, Indian Journal of Chemistry (2022-), 2022, 61(9), 994-998

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
リファレンス
Synthesis, characterization, biological evaluation, and computational study of benzimidazole hybrid thiosemicarbazide derivatives
Acharya, Prachi T.; Bhavsar, Zeel A.; Jethava, Divya J.; Rajani, Dhanji P.; Pithawala, Edwin; et al, Journal of Heterocyclic Chemistry, 2022, 59(12), 2142-2164

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
リファレンス
A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway
Shyamsivappan, Selvaraj; Vivek, Raju; Saravanan, Arjunan; Arasakumar, Thangaraj; Suresh, Thangaraj; et al, Bioorganic Chemistry, 2020, 97,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrazine ,  Sulfur ;  rt → 15 °C; 1 h, 15 °C; 1 h, 15 °C; 4 h, 80 - 120 °C
リファレンス
Synthesis of hydrazinecarbothioamide from hydrocyanic acid
Wang, Feng; Chen, Jing, Jingxi Huagong Zhongjianti, 2004, 34(1), 42-43

aminothiourea Raw materials

aminothiourea Preparation Products

aminothiourea 関連文献

aminothioureaに関する追加情報

Comprehensive Overview of Aminothiourea (CAS No. 79-19-6): Properties, Applications, and Research Insights

Aminothiourea (CAS No. 79-19-6), also known as thiosemicarbazide, is a versatile organic compound with significant applications in chemical synthesis, pharmaceutical research, and material science. Its molecular structure, featuring both amino and thiourea functional groups, enables unique reactivity patterns that make it valuable for diverse industrial and academic purposes. This article delves into the physical and chemical properties of aminothiourea, its synthesis methods, and emerging trends in its utilization, addressing common queries from researchers and industry professionals.

The compound's chemical formula, CH5N3S, and molecular weight of 91.13 g/mol, contribute to its solubility in water and polar solvents, a feature often exploited in organic synthesis reactions. Recent studies highlight its role as a precursor for heterocyclic compounds, particularly in the development of bioactive molecules with potential therapeutic effects. Researchers frequently search for "aminothiourea derivatives" and "mechanism of action," reflecting growing interest in its pharmacological applications, such as antimicrobial or antioxidant properties.

In material science, aminothiourea has gained attention for its chelating ability, forming stable complexes with metal ions. This property is leveraged in "corrosion inhibition"—a trending topic in industrial chemistry—where it acts as an eco-friendly alternative to traditional inhibitors. Environmental concerns drive searches for "green corrosion inhibitors," positioning aminothiourea-based solutions as a sustainable option. Additionally, its role in polymer modification and cross-linking agents aligns with the demand for advanced materials in coatings and adhesives.

Analytical techniques like HPLC, NMR, and mass spectrometry are critical for characterizing aminothiourea purity and stability. Laboratories often inquire about "storage conditions for aminothiourea" (recommended: cool, dry, and away from light) or "compatibility with other reagents," emphasizing practical handling considerations. The compound's thermal decomposition profile, studied via TGA, is another area of interest for process optimization in large-scale production.

Emerging research explores aminothiourea in nanotechnology, particularly in synthesizing metal nanoparticles with controlled morphology. This intersects with the booming field of "nanomedicine," where users seek information on "nanocarrier functionalization." Furthermore, computational chemistry studies predict its molecular interactions, addressing queries about "QSAR modeling of thiourea derivatives"—a hot topic in drug discovery pipelines.

Regulatory and safety profiles of CAS No. 79-19-6 remain a frequent focus, with searches for "aminothiourea SDS" (Safety Data Sheet) and "ecotoxicology data." While not classified as hazardous under standard conditions, proper personal protective equipment (PPE) such as gloves and goggles is advised during handling. The compound's biodegradability and environmental fate are increasingly scrutinized, reflecting global shifts toward greener chemistry practices.

In conclusion, aminothiourea (CAS No. 79-19-6) exemplifies how fundamental chemicals adapt to cutting-edge scientific demands. From pharmaceutical intermediates to advanced material components, its multifaceted utility continues to inspire innovation. As AI-driven research accelerates, integrating predictive analytics with experimental data will further unlock its potential, answering tomorrow's questions about this remarkably adaptable molecule.

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